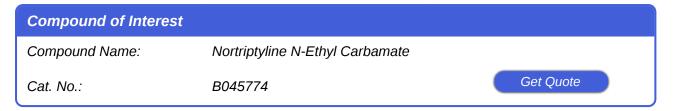


Application Note: Structural Elucidation of Nortriptyline N-Ethyl Carbamate using NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of **Nortriptyline N-Ethyl Carbamate**, a known impurity in the synthesis of the tricyclic antidepressant Nortriptyline.[1][2][3] We provide comprehensive, albeit predicted, ¹H and ¹³C NMR data, alongside detailed experimental protocols for sample preparation and spectral acquisition. This guide serves as a practical resource for the identification and characterization of Nortriptyline and its derivatives in a drug development and quality control setting.

Introduction

Nortriptyline is a second-generation tricyclic antidepressant widely used in the treatment of major depression. During its synthesis, various impurities can be generated, one of which is **Nortriptyline N-Ethyl Carbamate**, also known as Nortriptyline Impurity G.[4] The accurate identification and structural elucidation of such impurities are critical for ensuring the safety and efficacy of the final drug product. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This document outlines the application of ¹H and ¹³C NMR spectroscopy for the structural verification of **Nortriptyline N-Ethyl Carbamate**.



Chemical Structure:

IUPAC Name: Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate[5]

Molecular Formula: C22H25NO2[1][3]

Molecular Weight: 335.44 g/mol [1][5][6]

Predicted NMR Data

While experimental NMR data for **Nortriptyline N-Ethyl Carbamate** is not readily available in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known spectra of Nortriptyline, ethyl carbamate derivatives, and general principles of NMR spectroscopy. The numbering scheme used for assignment is provided in the structure below.

Nortriptyline N-Ethyl Carbamate Structure with Numbering

Table 1: Predicted ¹H NMR Data for **Nortriptyline N-Ethyl Carbamate** (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.10 - 7.30	m	8H	Ar-H
5.85	t, J = 7.0 Hz	1H	H-5'
4.10	q, J = 7.1 Hz	2H	H-8'
3.20 - 3.40	m	4H	H-1', H-10, H-11
2.90	S	3H	N-CH₃
2.30	m	2H	H-2'
1.20	t, J = 7.1 Hz	3H	H-9'

Table 2: Predicted ¹³C NMR Data for **Nortriptyline N-Ethyl Carbamate** (in CDCl₃, 100 MHz)



Chemical Shift (δ) ppm	Assignment
156.0	C-7' (C=O)
141.0	Ar-C (quaternary)
138.0	Ar-C (quaternary)
135.0	C-5
130.0	Ar-CH
128.5	Ar-CH
126.5	Ar-CH
61.0	C-8'
48.0	C-1'
35.0	N-CH₃
32.0	C-10, C-11
30.0	C-2'
14.5	C-9'

Experimental Protocols

The following are generalized protocols for the acquisition of NMR spectra for small molecules like **Nortriptyline N-Ethyl Carbamate**.

Sample Preparation

- Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
- Sample Weighing: Accurately weigh approximately 5-10 mg of the Nortriptyline N-Ethyl Carbamate sample.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.



- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of a
 reference standard such as tetramethylsilane (TMS) can be added. Modern NMR
 instruments can also reference the residual solvent peak.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16 to 64, depending on sample concentration.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

¹³C NMR Spectroscopy:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Spectral Width: A range that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

2D NMR Experiments (for further structural confirmation):

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.



- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons, which is crucial for assigning quaternary carbons
 and piecing together molecular fragments.

Data Processing and Interpretation

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
- Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
- Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons.
- Peak Picking and Assignment: The chemical shifts of the peaks are determined and assigned to the corresponding atoms in the molecule based on their chemical shift, multiplicity, integration, and correlations from 2D NMR spectra.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the structural elucidation process.

Caption: Experimental workflow for NMR-based structural elucidation.

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